molecular formula C13H10O4 B1676859 MS-444 CAS No. 150045-18-4

MS-444

Cat. No.: B1676859
CAS No.: 150045-18-4
M. Wt: 230.22 g/mol
InChI Key: TZUYDLKHNQUNKS-UHFFFAOYSA-N
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Description

MS-444 is a small molecule inhibitor of the RNA-binding protein HuR (ELAVL1). It was first isolated from the culture broth of Micromonospora sp. KY7123 as an inhibitor of myosin light chain kinase. The compound has shown significant potential in cancer research, particularly in inhibiting the growth of colorectal cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

MS-444 is a naphthoquinone compound. The synthesis of this compound involves several steps, starting from commercially available starting materials. The key steps include the formation of the naphthoquinone core and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but scaled up to accommodate larger quantities. This would involve optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

MS-444 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions could produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

    Chemistry: MS-444 serves as a valuable tool for studying the interactions between small molecules and RNA-binding proteins.

    Biology: The compound has been used to investigate the post-transcriptional regulation of genes involved in cancer progression.

    Medicine: this compound has potential therapeutic applications in cancer treatment. .

    Industry: The compound’s ability to inhibit specific protein interactions makes it a valuable tool in drug discovery and development.

Mechanism of Action

MS-444 exerts its effects by inhibiting the dimerization of the RNA-binding protein HuR. This inhibition prevents HuR from stabilizing its target mRNAs, leading to their degradation. The compound specifically disrupts the nucleocytoplasmic transport of HuR, preventing it from exerting its stabilizing effects on mRNAs involved in cancer progression .

Comparison with Similar Compounds

MS-444 is unique in its specific inhibition of HuR dimerization. Similar compounds include dehydromutactin and okicenone, which also target HuR but through different mechanisms. This compound’s ability to disrupt HuR’s interaction with mRNAs makes it particularly effective in inhibiting cancer cell growth .

List of Similar Compounds

  • Dehydromutactin
  • Okicenone

Properties

IUPAC Name

5,8-dihydroxy-3-methyl-9H-benzo[f][2]benzofuran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-6-11-7(5-17-6)4-8-9(14)2-3-10(15)12(8)13(11)16/h2-3,5,14-15H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUYDLKHNQUNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CO1)CC3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164458
Record name 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150045-18-4
Record name 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150045184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8-Dihydroxy-3-methyl-4-(9H)-naphtho(2,3-c)furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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